N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core with chlorophenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the Gewald reaction, followed by Dieckmann-type cyclization and Krapcho decarboxylation . These steps involve the construction of the thienopyrimidine ring system, followed by the introduction of the chlorophenyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Medicine: Due to its inhibitory effects on PDE4, it may be explored for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as PDE4. By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This elevation in cAMP levels results in anti-inflammatory and immunomodulatory effects, which are beneficial in treating various inflammatory conditions .
Comparison with Similar Compounds
N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
N-(3-chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, which may result in different biological activities.
Thieno[3,4-d]pyrimidin-4(3H)-thione: This derivative has shown potential as a photosensitizer for cancer cells, highlighting the diverse applications of thienopyrimidine compounds.
The uniqueness of this compound lies in its specific substituents and their contribution to its biological activity, particularly its potential as a PDE4 inhibitor.
Properties
Molecular Formula |
C18H11Cl2N3S |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H11Cl2N3S/c19-12-6-4-11(5-7-12)15-9-24-18-16(15)17(21-10-22-18)23-14-3-1-2-13(20)8-14/h1-10H,(H,21,22,23) |
InChI Key |
FLLHHAFEOFADDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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